Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16200883
InChI: InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-7-6-13(10-19)21-14-5-4-12(17)8-11(14)9-18/h4-5,8,13H,6-7,10H2,1-3H3/t13-/m0/s1
SMILES:
Molecular Formula: C16H19BrN2O3
Molecular Weight: 367.24 g/mol

Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16200883

Molecular Formula: C16H19BrN2O3

Molecular Weight: 367.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C16H19BrN2O3
Molecular Weight 367.24 g/mol
IUPAC Name tert-butyl (3S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-7-6-13(10-19)21-14-5-4-12(17)8-11(14)9-18/h4-5,8,13H,6-7,10H2,1-3H3/t13-/m0/s1
Standard InChI Key CVPSEXNDSVXXAA-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)Br)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)C#N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure features a pyrrolidine ring substituted at the 3-position with a phenoxy group bearing bromo and cyano substituents. The tert-butyl carboxylate group at the 1-position of the pyrrolidine ring acts as a protective group, enhancing stability during synthetic processes . The (S)-configuration at the stereocenter ensures enantioselective interactions in drug-target binding, making it valuable for asymmetric synthesis.

Key Structural Data

PropertyValueSource Citations
Molecular FormulaC16H19BrN2O3\text{C}_{16}\text{H}_{19}\text{BrN}_2\text{O}_3
Molecular Weight367.24 g/mol
CAS Number2089671-97-4
IUPAC Nametert-butyl (3S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

The stereochemistry is confirmed via nuclear magnetic resonance (NMR) and chiral chromatography, with the (S)-enantiomer exhibiting distinct reactivity in cross-coupling reactions.

Synthesis and Reaction Pathways

Protection of the Pyrrolidine Nitrogen

A common synthesis route begins with (S)-3-hydroxypyrrolidine, where the nitrogen is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine . This step yields tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate, which is subsequently functionalized.

Methanesulfonylation

The hydroxyl group is activated via methanesulfonylation to form a leaving group. For example, reaction with methanesulfonyl chloride (MsCl\text{MsCl}) in chloroform or dichloromethane at 0–20°C produces tert-butyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate . This intermediate undergoes nucleophilic substitution with 4-bromo-2-cyanophenol under basic conditions to install the phenoxy moiety.

Example Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Base: Triethylamine or sodium hydride

  • Temperature: 0–25°C

  • Yield: 44–70% (depending on purification)

Physicochemical Properties

Spectroscopic Characterization

  • 1H^1 \text{H}-NMR (CDCl3_3): Peaks at δ 1.48 (tert-butyl), 3.04 (methanesulfonyl), and 6.1–6.44 (aromatic protons) .

  • Mass Spectrometry: A molecular ion peak at m/z 367.24 ([M+H]+^+) confirms the molecular weight .

Applications in Pharmaceutical Development

Intermediate for Biologically Active Molecules

The bromo and cyano groups enable site-selective modifications, such as Suzuki-Miyaura couplings or nucleophilic substitutions, to introduce pharmacophores. For instance, the bromo substituent can be replaced with aryl or heteroaryl groups to enhance binding affinity.

Case Study: Kinase Inhibitors

In a 2024 study, this compound was used to synthesize pyrrolidine-based inhibitors targeting tyrosine kinases. The tert-butyl group improved metabolic stability, while the cyano group facilitated hydrogen bonding with active-site residues.

Shipping TypeFee Range
Limited Quantity$15–60
Inaccessible (Domestic)$80+
Accessible (International)$200+

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